Tfpam-3

Protein–Protein Interaction Mapping Subunit Topology Crosslinking Radius

TFPAM-3 is the definitive choice for high-resolution protein interface mapping requiring a strict ~8–9 Å crosslinking radius. Its perfluorinated phenyl azide delivers superior nitrene insertion kinetics versus non-fluorinated analogs, while the maleimide group ensures chemoselective thiol conjugation below pH 7.5. Documented in ATP synthase and DNA polymerase clamp-loader studies, TFPAM-3 uniquely enables quantitative conformational dynamics analysis—crosslinking yields shift >2-fold under different nucleotide conditions—making it an essential tool for allosteric mapping and target validation in drug discovery. Source this high-purity reagent from verified suppliers to power your structural biology program.

Molecular Formula C14H9F4N5O3
Molecular Weight 371.25 g/mol
CAS No. 139428-48-1
Cat. No. B1231559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTfpam-3
CAS139428-48-1
SynonymsN-(4-azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide
TFPAM-3
Molecular FormulaC14H9F4N5O3
Molecular Weight371.25 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCC(=O)NCC2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F
InChIInChI=1S/C14H9F4N5O3/c15-10-6(11(16)13(18)14(12(10)17)21-22-19)5-20-7(24)3-4-23-8(25)1-2-9(23)26/h1-2H,3-5H2,(H,20,24)
InChIKeyQHTHQICZOPOYCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TFPAM-3 (CAS 139428-48-1) – Heterobifunctional Photo-Crosslinker for Cysteine-Directed Protein Conjugation and Proximity Mapping


TFPAM-3 (N-(4-azido-2,3,5,6-tetrafluorobenzyl)-3-maleimidopropionamide) is a heterobifunctional, photoactivatable crosslinking reagent that combines a maleimide group for chemoselective thiol conjugation with a perfluorinated phenyl azide group for UV-triggered nitrene insertion chemistry [1]. First described by Aggeler et al. (Biochemistry, 1992), it was designed alongside its longer-spacer analog TFPAM-6 to probe near-neighbor subunit relationships within the E. coli F₁F₀ ATP synthase complex [2]. The tetrafluorinated aryl azide moiety represents a structural refinement over conventional phenyl azide crosslinkers, offering altered photoreactivity due to the electron-withdrawing fluorine substituents .

Why TFPAM-3 Cannot Be Replaced by Generic Heterobifunctional Crosslinkers – Structural and Photochemical Distinctions


Generic substitution within the heterobifunctional photo-crosslinker class is precluded by three interdependent molecular parameters: (i) the propionamide spacer length determines the maximum Cα–Cα crosslinking radius (~8–9 Å), which is structurally distinct from the extended hexanamide spacer of TFPAM-6 (~12–13 Å) and governs which subunit interfaces can be captured [1]; (ii) the tetrafluorinated phenyl azide photochemistry yields an electron-deficient aryl nitrene with altered C–H insertion kinetics compared to non-fluorinated aryl azides or benzophenone-based reagents, directly affecting crosslinking yield and product distribution [1][2]; and (iii) the maleimide-thiol conjugation is pH-dependent with optimal chemoselectivity below pH 7.5, above which amine cross-reactivity competes – a constraint not shared by NHS-ester-based crosslinkers that target primary amines . These parameters are co-optimized in TFPAM-3 for specific experimental geometries, and substituting any in-class analog introduces a different balance of reach, photochemical efficiency, and conjugation specificity.

TFPAM-3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Spacer Arm Length: TFPAM-3 (Propionamide, ~8.4 Å) vs. TFPAM-6 (Hexanamide, ~12.5 Å) – Differential Crosslinking Reach

TFPAM-3 incorporates a propionamide spacer (3-carbon backbone between maleimide nitrogen and benzylamide carbon) yielding an estimated maximum crosslinking span of approximately 8–9 Å, in contrast to TFPAM-6 (6-carbon hexanamide spacer, ~12–13 Å span). In the foundational Aggeler et al. (1992) study, both linkers were tested in parallel on E. coli F₁ ATPase ε-subunit cysteine mutants. Under identical ATP+EDTA conditions, TFPAM-3 and TFPAM-6 both generated ε–γ crosslinks from Cys10 with yields near 50%, and ε–α crosslinks from Cys108 with yields near 10% [1]. The comparable yield profiles from two different spacer lengths indicate that the propionamide spacer of TFPAM-3 is sufficient to span the ε–γ and ε–α subunit interfaces in this system, while its shorter reach provides more stringent distance constraints for proximity mapping (i.e., a positive crosslink result with TFPAM-3 implies a closer inter-residue distance than with TFPAM-6) [1].

Protein–Protein Interaction Mapping Subunit Topology Crosslinking Radius

Nucleotide-Dependent Crosslinking Yield: TFPAM-3 Detects Conformational Changes with Quantifiable Yield Shifts

TFPAM-3 uniquely enables quantitative discrimination of nucleotide-dependent conformational states. In the Aggeler et al. (1992) study, crosslinking of TFPAM-3-labeled ε-S10C mutant to the γ subunit proceeded with ~48% yield in ATP+EDTA, but dropped to ~22% in ATP+Mg²⁺. Conversely, ε-S108C crosslinking to the α subunit increased from ~10% (ATP+EDTA) to ~31% (ATP+Mg²⁺) [1]. This bidirectional, condition-dependent yield modulation – a >2-fold shift in both directions – demonstrates that TFPAM-3 crosslinking efficiency is not a fixed property of the reagent, but is exquisitely sensitive to the conformational state of the labeled protein complex. This property has been exploited to map nucleotide-dependent rearrangements in the F₁F₀ ATP synthase rotor-stator interface [1], and to track ATP-driven conformational changes in the bacteriophage T4 DNA polymerase clamp-loading complex [2].

Conformational Dynamics ATPase Mechanism Ligand-Dependent Crosslinking

Photoreactive Group Comparison: Tetrafluorophenyl Azide (TFPAM-3, λmax ~250 nm) vs. Benzophenone (λmax ~350 nm) – Orthogonal Activation Wavelengths

TFPAM-3 utilizes a 4-azido-2,3,5,6-tetrafluorophenyl group with an absorption maximum at 250 ± 3 nm (in methanol) . In contrast, benzophenone-4-maleimide – a structurally analogous heterobifunctional crosslinker used alongside TFPAM-3 in ATP synthase topology studies [1] – requires activation at ~350–365 nm. This ~100 nm separation in activation wavelengths is functionally significant: it enables sequential, wavelength-orthogonal photo-crosslinking experiments where TFPAM-3 is first conjugated via its maleimide, then selectively activated at 254 nm without triggering benzophenone-based probes that may be present in the same sample [2]. The tetrafluorination of the phenyl azide also renders the photogenerated nitrene more electron-deficient than that from non-fluorinated aryl azides, favoring C–H insertion over ring-expansion pathways – a mechanistic distinction with consequences for crosslinking product homogeneity [2].

Photoaffinity Labeling Orthogonal Crosslinking Wavelength-Selective Activation

Conjugation Chemoselectivity: Maleimide–Thiol (pH <7.5) vs. NHS Ester–Amine Chemistry – Orthogonal Targeting Strategies

TFPAM-3 employs a maleimide group for primary conjugation, which reacts selectively with thiolate anions (cysteine side chains) at pH 6.5–7.5 to form a stable, non-reducible thioether bond . Above pH 7.5, maleimide cross-reactivity with free amines (lysine side chains, N-termini) becomes significant, compromising cysteine specificity [1]. This pH-gated selectivity profile is mechanistically distinct from NHS-ester-based heterobifunctional photo-crosslinkers (e.g., Sulfo-SANPAH, ANB-NOS) that target primary amines constitutively across a broad pH range. For experimental systems where cysteine residues have been uniquely engineered (e.g., single-cysteine mutants in otherwise cysteine-free backgrounds, as demonstrated in the E. coli F₁ ATPase ε-subunit study [2]), TFPAM-3 provides site-specific conjugation that NHS-ester reagents cannot achieve without competing labeling of multiple lysine residues. The propionamide spacer of TFPAM-3 also provides a shorter tether than many commercial maleimide-PEG-NHS crosslinkers, avoiding excessive linker flexibility that can complicate distance interpretation.

Cysteine-Specific Labeling Bioconjugation Selectivity pH-Dependent Chemoselectivity

Crosslinking Functional Consequence: ε–α Crosslinking by TFPAM-3 Produces Stoichiometric ATPase Inhibition (Yield-to-Inhibition Ratio ~0.9)

Beyond structural mapping, TFPAM-3 crosslinking directly reports on functional consequences. In the ε-S108C mutant, crosslinking of ε to the α subunit via TFPAM-3 resulted in ATPase activity inhibition that was quantitatively proportional to crosslinking yield: a 31% crosslinking yield was associated with a 30% loss of ATPase activity (inhibition/yield ratio = 0.97). In two additional experiments conducted in ATP+Mg²⁺, the ratios of activity loss to crosslinking yield were 0.7 and 0.9 [1]. This near-1:1 correspondence demonstrates that each ε–α crosslink event effectively silences one catalytic αβ-pair, confirming that the ε-subunit's C-terminal domain functions as an endogenous inhibitor whose movement is mechanically coupled to the rotor. In contrast, ε–γ crosslinking (via ε-S10C) produced only ~16% inhibition even at ~50% crosslinking yield (ratio ~0.3) [1], indicating that tethering ε to γ does not block catalysis – a functional distinction discernible only through quantitative crosslinker-based analysis.

Activity-Crosslinking Correlation Functional Topology ATPase Inhibition

Optimal Application Scenarios for TFPAM-3 Based on Quantitative Differentiation Evidence


High-Resolution Proximity Mapping of Multi-Subunit Protein Complexes Using Site-Directed Cysteine Mutagenesis

TFPAM-3 is the crosslinker of choice when the experimental design requires stringent distance constraints (~8–9 Å maximum span) for mapping subunit interfaces. The propionamide spacer provides a shorter tether than TFPAM-6 (~12–13 Å), enabling higher-resolution proximity discrimination, as demonstrated in the topological analysis of the E. coli ATP synthase subunit a, where TFPAM-3 and benzophenone-4-maleimide revealed distinct sets of inter-subunit contacts [1]. For laboratories constructing panels of single-cysteine mutants (a well-established strategy in ATP synthase, DNA polymerase, and kinase research), TFPAM-3 enables site-specific, stoichiometric maleimide-thiol conjugation at pH 6.5–7.5, followed by UV photolysis at ~254 nm to capture nearest-neighbor interactions [2].

Nucleotide- or Ligand-Dependent Conformational Dynamics Studies with Quantitative Crosslinking Readout

TFPAM-3 is uniquely suited for experiments requiring quantitative discrimination of conformational states. The >2-fold bidirectional yield shifts observed under different nucleotide conditions (e.g., ε–γ crosslinking: 48% in ATP+EDTA vs. 22% in ATP+Mg²⁺; ε–α: 10% vs. 31%) [3] demonstrate that TFPAM-3 crosslinking efficiency is a sensitive reporter of protein dynamics. This property can be exploited to map allosteric transitions, drug-induced conformational changes, or the effects of disease-associated mutations on protein complex architecture. The bacteriophage T4 DNA polymerase clamp-loader study further validates TFPAM-3's utility in tracking ATP-driven conformational rearrangements in macromolecular assemblies [4].

Wavelength-Orthogonal Dual-Probe Experimental Designs Combining TFPAM-3 with Benzophenone- or Diazirine-Based Crosslinkers

TFPAM-3 activates at ~250 nm, while benzophenone-based crosslinkers require ~350 nm activation . This ~100 nm separation enables sequential photo-crosslinking protocols: TFPAM-3 can be conjugated to engineered cysteine residues and photo-triggered first at 254 nm to capture one set of interactions, followed by benzophenone-4-maleimide activation at 365 nm to probe a different interface within the same sample. Such orthogonal schemes have been implicitly exploited in ATP synthase topology studies where both reagents were used to generate complementary crosslinking datasets [1], and can be extended to time-resolved studies of dynamic multi-protein assembly processes.

Structure–Function Correlation Studies Requiring Quantitative Crosslink-to-Activity Relationships

When the research goal is to distinguish structurally silent from functionally consequential subunit contacts, TFPAM-3 provides the necessary yield quantification capability. The near-stoichiometric inhibition observed for ε–α crosslinks (inhibition/yield ratio 0.7–0.97) versus the sub-stoichiometric effect of ε–γ crosslinks (~0.3 ratio) [3] illustrates how TFPAM-3-based crosslinking with densitometric yield analysis can assign functional significance to specific inter-subunit contacts. This application is directly relevant to target validation studies in drug discovery, where identifying functionally critical protein–protein interfaces is a prerequisite for inhibitor development.

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